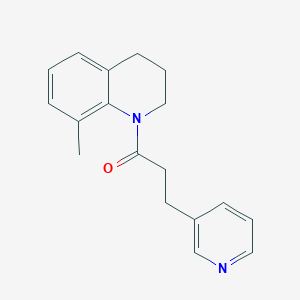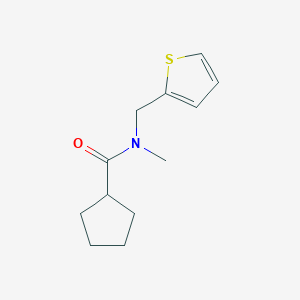![molecular formula C12H12ClN3O B7505736 N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide, also known as CIM-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, immunology, and neuroscience. In
作用機序
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and immune regulation. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation. PKC has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, inhibition of MMP activity, and regulation of PKC activity. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to induce apoptosis in cancer cells, enhance the activity of natural killer cells, and reduce oxidative stress in neurons.
実験室実験の利点と制限
One of the main advantages of using N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been shown to have low toxicity and is well-tolerated in animal studies.
However, one of the limitations of using N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in lab experiments is its relatively high cost compared to other compounds. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide, including:
1. Further elucidation of the mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide and its effects on various signaling pathways involved in cell growth, survival, and immune regulation.
2. Investigation of the potential applications of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
3. Development of novel formulations of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide that enhance its solubility and bioavailability, making it more accessible for clinical use.
4. Exploration of the potential synergistic effects of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide with other compounds, including chemotherapy drugs, immunomodulatory agents, and antioxidants.
5. Investigation of the potential role of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in regulating the gut microbiome and its effects on overall health and disease.
In conclusion, N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide is a promising chemical compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide is needed to fully elucidate its potential as a therapeutic agent.
合成法
The synthesis of N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide involves the reaction of 2-chlorobenzylamine with N-methylimidazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to obtain N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide in its final form. This method has been reported to yield N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide with high purity and yield.
科学的研究の応用
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is cancer treatment, where N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
In immunology, N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules involved in the immune system's response to infection and inflammation. N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has also been found to enhance the activity of natural killer cells, which are specialized immune cells that play a crucial role in the body's defense against cancer and viral infections.
In neuroscience, N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress, a process that has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-15(12(17)16-7-6-14-9-16)8-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXECXNXACQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)
![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)




![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)